1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one
CAS No.: 58344-27-7
Cat. No.: VC21176716
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58344-27-7 |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpent-1-en-3-one |
| Standard InChI | InChI=1S/C14H18O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+ |
| Standard InChI Key | HQCPXGCKNBVMPN-SOFGYWHQSA-N |
| Isomeric SMILES | CC(C)(C)C(=O)/C=C/C1=CC(=C(C=C1)O)OC |
| SMILES | CC(C)(C)C(=O)C=CC1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CC(C)(C)C(=O)C=CC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Properties and Structure
Molecular Identity
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one (CAS No.: 58344-27-7) is characterized by its unique chemical structure containing a phenyl ring with hydroxy and methoxy substituents connected to a dimethyl-substituted penten-3-one group. The IUPAC name for this compound is (E)-1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpent-1-en-3-one, indicating the trans configuration of the double bond in the penten chain.
Physical and Chemical Characteristics
The compound exhibits specific physical properties that distinguish it from related chemical entities. While precise data on this specific compound is limited in the search results, related compounds in this class typically have characteristic melting and boiling points. For example, the related compound 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one has a molecular weight of 204.26 g/mol .
The presence of functional groups such as the hydroxy and methoxy substituents on the aromatic ring, along with the α,β-unsaturated ketone moiety, provides this compound with distinctive chemical reactivity patterns. These functional groups contribute to the compound's ability to participate in various chemical reactions and its biological activities.
Structural Analysis
The compound's structure can be analyzed in terms of its key components:
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A phenyl ring with hydroxy and methoxy substituents at positions 4 and 3, respectively
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An α,β-unsaturated carbonyl system (penten-3-one)
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Two methyl groups at position 4 of the penten chain
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A trans (E) configuration of the double bond
This structural arrangement contributes to the compound's chemical stability and reactivity, as well as its potential biological activities.
Synthesis Methods
Reaction Conditions
The synthesis of similar compounds typically requires controlled reaction conditions. Based on the synthesis of related compounds, the reaction might involve:
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The use of acid-base catalysts such as pyrrolidine-AcOH
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Appropriate solvents like diethyl ether or tetrahydrofuran
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Temperature control (often starting at 0°C)
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Extended reaction times (48-60 hours) with TLC monitoring
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Purification through column chromatography and crystallization
Chemical Reactions
Reactivity Patterns
The compound's reactivity is largely governed by its functional groups. The presence of the hydroxy and methoxy groups on the aromatic ring, along with the α,β-unsaturated ketone system, enables the compound to participate in various chemical reactions:
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Oxidation reactions, potentially forming quinones or other oxidized derivatives
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Reduction reactions, possibly yielding alcohols
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Substitution reactions at the aromatic ring, particularly involving the hydroxy and methoxy groups
Structure-Activity Relationships
The compound's biological activities appear to be closely linked to its chemical structure. The hydroxy and methoxy substituents on the aromatic ring contribute to antioxidant properties, while the α,β-unsaturated carbonyl system may play a role in the compound's potential to modulate biological pathways related to inflammation and cellular proliferation.
Biological Activities
Antioxidant Properties
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one demonstrates notable antioxidant properties, which are believed to result from its ability to scavenge free radicals. This antioxidant activity may contribute to its potential in mitigating oxidative stress in biological systems.
Research Applications
Applications in Chemistry
In chemical research, 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.
Applications in Biology
The compound has been studied for its biological activities, particularly its antioxidant and anti-inflammatory properties. These properties make it a subject of interest in biological research aimed at understanding mechanisms of oxidative stress and inflammation.
Applications in Medicine
In medical research, the compound is explored for its therapeutic potential. Studies suggest possible applications in cancer treatment and neurodegenerative disorders, highlighting the compound's potential significance in medicinal chemistry and drug development.
Industrial Applications
The compound's unique properties may also find applications in industrial settings, particularly in the development of polymers and coatings with specific functionalities.
Research Findings
Antioxidant Activity Studies
Research on 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one and related compounds has demonstrated significant antioxidant capacity. Studies have evaluated its free radical scavenging activity using various assays, with results suggesting potential applications as a natural antioxidant agent in food preservation and pharmaceuticals.
Anti-inflammatory Research
Animal model studies have indicated that administration of the compound can lead to a reduction in inflammatory markers. These findings suggest potential development into a therapeutic agent for chronic inflammatory diseases, although more extensive clinical studies are needed.
Cancer Cell Proliferation Inhibition
In vitro studies have shown that the compound can significantly inhibit the proliferation of several cancer cell lines. The mechanism appears to be linked to the activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
Molecular Interactions
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one involves interactions with molecular targets and pathways within biological systems. The compound can modulate oxidative stress and inflammation by interacting with enzymes and signaling molecules.
Gene Expression and Cellular Processes
Research suggests that the compound may influence gene expression and cellular processes, contributing to its therapeutic effects. Its ability to interact with cellular components and modulate signaling pathways underscores its potential significance in biological and medical research.
Data Tables and Properties
Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpent-1-en-3-one | Indicates trans configuration |
| CAS Number | 58344-27-7 | Chemical Abstracts Service registry number |
| Molecular Formula | C14H18O3 | Based on structure |
| Molecular Weight | 234.29 g/mol | Calculated from molecular formula |
| Physical State | Solid | At room temperature |
| Functional Groups | Hydroxy, methoxy, α,β-unsaturated ketone | Contributing to chemical reactivity |
Biological Activities Comparison
| Activity | Potency | Target/Pathway | Research Phase |
|---|---|---|---|
| Antioxidant | Significant | Free radical scavenging | In vitro studies |
| Anti-inflammatory | Moderate to high | Inflammatory signaling pathways | Animal models |
| Anticancer | Variable (cell line dependent) | Apoptotic pathways | In vitro studies |
| Neuroprotective | Preliminary evidence | Neuroinflammation reduction | Early research |
Future Research Directions
Structure Optimization
Future research could focus on optimizing the structure of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one to enhance its biological activities and pharmacokinetic properties. Modification of the hydroxy and methoxy groups or alterations to the penten-3-one moiety might yield derivatives with improved efficacy and specificity.
Expanded Biological Testing
More comprehensive biological testing, including expanded in vitro and in vivo studies, could provide deeper insights into the compound's mechanisms of action and potential therapeutic applications. Studies examining interactions with specific molecular targets would be particularly valuable.
Clinical Applications
Investigating the compound's potential clinical applications, particularly in cancer treatment and neurodegenerative disorders, represents an important direction for future research. Preclinical studies and eventually clinical trials could assess the compound's safety and efficacy in human subjects.
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